molecular formula C20H19Cl2N3O2 B4758116 1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE

1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE

Cat. No.: B4758116
M. Wt: 404.3 g/mol
InChI Key: NEIVHTIYHVXIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE is a synthetic compound belonging to the indole derivatives family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.

    Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the piperazine derivative with 2,4-dichlorobenzyl chloride under basic conditions.

    Final Assembly: The final compound is obtained by coupling the indole core with the piperazine derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments

Scientific Research Applications

1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, leading to the modulation of their activity.

    Pathways Involved: It affects various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. .

Comparison with Similar Compounds

1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-15-6-5-14(17(22)11-15)12-23-7-9-24(10-8-23)13-25-18-4-2-1-3-16(18)19(26)20(25)27/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIVHTIYHVXIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.